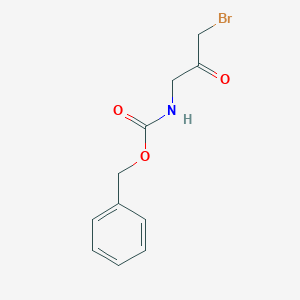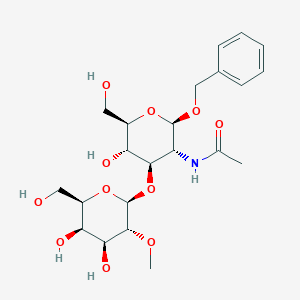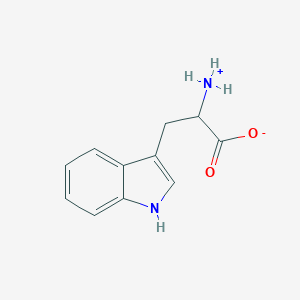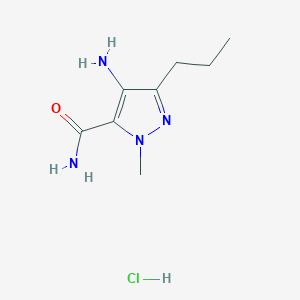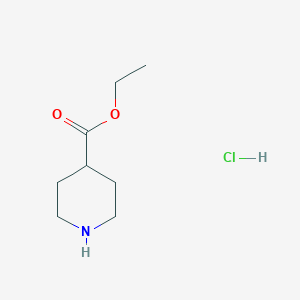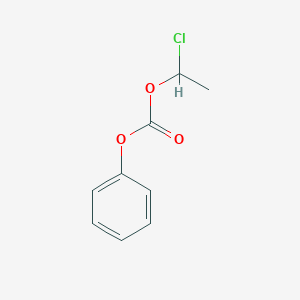
1-Chloroethyl phenyl carbonate
Übersicht
Beschreibung
1-Chloroethyl phenyl carbonate is an organic compound with the molecular formula C9H9ClO3 It is a carbonate ester derived from phenol and 1-chloroethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Chloroethyl phenyl carbonate can be synthesized through the reaction of phenol with 1-chloroethanol in the presence of a base. The reaction typically involves the following steps:
Preparation of 1-Chloroethanol: This can be achieved by the chlorination of ethanol using thionyl chloride or phosphorus trichloride.
Reaction with Phenol: The 1-chloroethanol is then reacted with phenol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloroethyl phenyl carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 1-chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The compound can be hydrolyzed to produce phenol and 1-chloroethanol.
Transesterification: It can react with alcohols to form different carbonate esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic or basic conditions can be employed, with water or aqueous solutions of acids/bases as the medium.
Transesterification: Alcohols and a catalyst such as sodium methoxide or potassium carbonate are used under reflux conditions.
Major Products
Nucleophilic Substitution: Produces substituted phenyl carbonates.
Hydrolysis: Yields phenol and 1-chloroethanol.
Transesterification: Forms various carbonate esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
1-Chloroethyl phenyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be employed in the preparation of drug molecules and active pharmaceutical ingredients.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study enzyme-catalyzed reactions and other biochemical processes.
Wirkmechanismus
The mechanism of action of 1-chloroethyl phenyl carbonate involves its reactivity towards nucleophiles. The chlorine atom in the 1-chloroethyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various synthetic reactions where the compound acts as an electrophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl Carbonate: Similar in structure but lacks the 1-chloroethyl group.
Ethyl Phenyl Carbonate: Contains an ethyl group instead of the 1-chloroethyl group.
tert-Butyl Phenyl Carbonate: Contains a tert-butyl group instead of the 1-chloroethyl group.
Uniqueness
1-Chloroethyl phenyl carbonate is unique due to the presence of the 1-chloroethyl group, which imparts distinct reactivity compared to other phenyl carbonates. This makes it a valuable intermediate in organic synthesis, particularly in reactions requiring a good leaving group.
Eigenschaften
IUPAC Name |
1-chloroethyl phenyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-7(10)12-9(11)13-8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCSVIMOWLKELL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543786 | |
| Record name | 1-Chloroethyl phenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50972-20-8 | |
| Record name | Carbonic acid, 1-chloroethyl phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50972-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloroethyl phenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




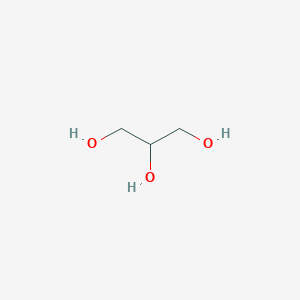
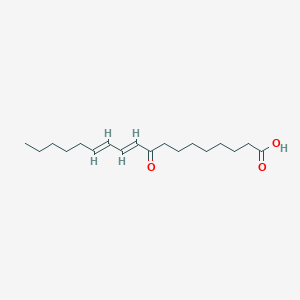
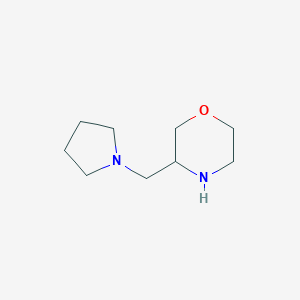
![Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI)](/img/structure/B138678.png)
